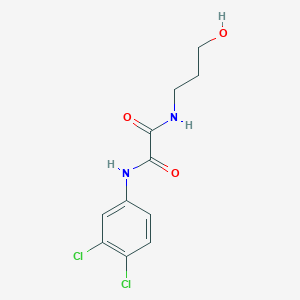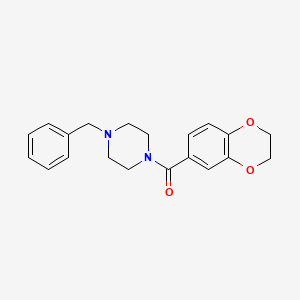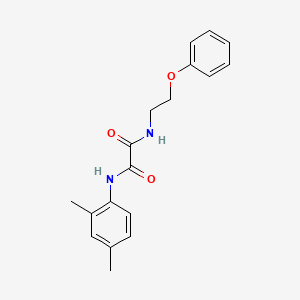
N-(3,4-dichlorophenyl)-N'-(3-hydroxypropyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE is a synthetic organic compound characterized by the presence of dichlorophenyl and hydroxypropyl groups attached to an ethanediamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 3-chloropropanol.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-(3,4-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-(3,4-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: It may modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.
類似化合物との比較
Similar Compounds
- N-(3,4-Dichlorophenyl)-N-methylpropanamide
- N-(3,4-Dichlorophenyl)-N-ethylpropanamide
Uniqueness
N-(3,4-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE is unique due to the presence of both dichlorophenyl and hydroxypropyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C11H12Cl2N2O3 |
|---|---|
分子量 |
291.13 g/mol |
IUPAC名 |
N'-(3,4-dichlorophenyl)-N-(3-hydroxypropyl)oxamide |
InChI |
InChI=1S/C11H12Cl2N2O3/c12-8-3-2-7(6-9(8)13)15-11(18)10(17)14-4-1-5-16/h2-3,6,16H,1,4-5H2,(H,14,17)(H,15,18) |
InChIキー |
WUOXIXAPMWZNON-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)NCCCO)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11112761.png)


![6-[5-(3,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11112777.png)

![1-(2-Ethylbutyl)-4-[(2-fluorophenyl)sulfonyl]piperazine](/img/structure/B11112786.png)
![2-(3-hydroxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11112796.png)
![Diethyl 3,3'-[(4-methylbenzene-1,3-diyl)diimino]bis(2-cyclohexyl-3-oxopropanoate)](/img/structure/B11112799.png)
![ethyl 5-carbamoyl-2-[(N-cyclohexyl-N-methylglycyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11112805.png)
![2-Oxo-2-phenylethyl 4-[(naphthalen-2-ylsulfanyl)methyl]benzoate](/img/structure/B11112813.png)
![N'-[(E)-(4-Chlorophenyl)methylene]-2-[(2,4-dibromophenyl)amino]acetohydrazide](/img/structure/B11112815.png)
![4,4'-sulfonylbis{N-[(E)-(4-bromophenyl)methylidene]aniline}](/img/structure/B11112826.png)
![2-(4-methoxyphenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11112829.png)
![[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid](/img/structure/B11112844.png)
